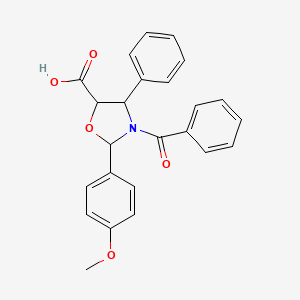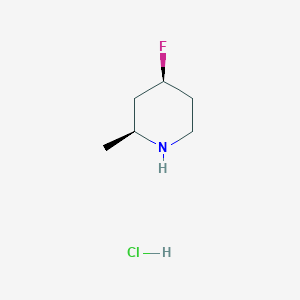
tert-Butyl (2-iodo-5-(trifluoromethyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester: is a chemical compound that features a trifluoromethyl group, an iodine atom, and a carbamate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with 2-iodo-5-trifluoromethyl-aniline.
Formation of Carbamate: The aniline derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Continuous Flow Chemistry: Employing continuous flow chemistry to improve yield and reduce reaction time.
Automated Purification Systems: Using automated systems for purification to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups present.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include derivatives where the iodine atom is replaced by another group.
Oxidation: Products include oxidized forms of the compound, such as carboxylic acids.
Reduction: Products include reduced forms, such as amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand or catalyst in various organic reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: Investigated for potential use in pharmaceuticals due to its unique functional groups.
Biological Probes: Used in the development of probes for imaging and diagnostic purposes.
Industry
Agriculture: Potential use in the development of agrochemicals.
Electronics: Utilized in the synthesis of materials for electronic applications.
Mécanisme D'action
The mechanism by which (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Iodo-5-trifluoromethyl-phenyl)methanol
- 2-Iodo-5-trifluoromethyl-benzoic acid
- 2-Iodo-5-trifluoromethyl-aniline
Uniqueness
- Functional Groups : The combination of iodine, trifluoromethyl, and carbamate ester groups is unique and imparts distinct chemical properties.
- Reactivity : The presence of these functional groups allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H13F3INO2 |
|---|---|
Poids moléculaire |
387.14 g/mol |
Nom IUPAC |
tert-butyl N-[2-iodo-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13F3INO2/c1-11(2,3)19-10(18)17-9-6-7(12(13,14)15)4-5-8(9)16/h4-6H,1-3H3,(H,17,18) |
Clé InChI |
PVGSKBYUPGYKOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)

![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)









